1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one
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Overview
Description
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one is an organoiodine compound that belongs to the class of phenylpropanones It is characterized by the presence of an iodine atom and two methoxy groups attached to a phenyl ring, along with a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one typically involves the iodination of 2,5-dimethoxyphenylpropan-2-one. The process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the 4-position of the phenyl ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving iodine-containing molecules and their biological effects.
Medicine: Research into potential pharmacological properties, such as receptor binding and activity modulation.
Mechanism of Action
The mechanism of action of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The presence of the iodine atom and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine: A psychedelic compound with similar structural features.
4-Iodo-2,5-dimethoxyphenylisopropylamine: Another compound with similar functional groups.
Uniqueness
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-iodo-2,5-dimethoxyphenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO3/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNGNAZHWAHIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1OC)I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603668 |
Source
|
Record name | 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90064-49-6 |
Source
|
Record name | 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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